N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-methylphenyl group, a cyano-oxo-thiophenyl group, and a hexahydroquinolinyl sulfanyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the thiophenyl group: This step involves the reaction of the hexahydroquinoline intermediate with a thiophenyl derivative under suitable conditions.
Attachment of the cyano and oxo groups: This can be done through nucleophilic substitution and oxidation reactions.
Formation of the final product: The final step involves the reaction of the intermediate with 3-chloro-4-methylphenyl acetamide under appropriate conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of functional groups like the cyano, oxo, and thiophenyl groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound features a trimethoxybenzamide group instead of the hexahydroquinolinyl sulfanyl group, leading to different chemical and biological properties.
N-(3-chloro-4-methylphenyl)-1-naphthamide: This compound has a naphthamide group, which may result in different reactivity and applications.
The uniqueness of This compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H20ClN3O2S2 |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-7-8-14(10-16(13)24)26-20(29)12-31-23-15(11-25)21(19-6-3-9-30-19)22-17(27-23)4-2-5-18(22)28/h3,6-10,21,27H,2,4-5,12H2,1H3,(H,26,29) |
InChI Key |
AFUAIEZWYKKJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N)Cl |
Origin of Product |
United States |
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